molecular formula C11H14ClNO3 B590366 4-Acetyl-L-phenylalanine Hydrochloride CAS No. 20299-31-4

4-Acetyl-L-phenylalanine Hydrochloride

Cat. No.: B590366
CAS No.: 20299-31-4
M. Wt: 243.687
InChI Key: TZRAOLAVYBTWGD-PPHPATTJSA-N
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Description

4-Acetyl-L-phenylalanine Hydrochloride is a derivative of L-phenylalanine, an essential amino acid . It is widely used in scientific research and industrial applications. The IUPAC name for this compound is (2S)-3-(4-acetylphenyl)-2-aminopropanoic acid hydrochloride .


Synthesis Analysis

One of the common methods for synthesizing this compound is through N-Acetylation of L-phenylalanine in the presence of acetic anhydride . The resulting product is then purified through recrystallization or chromatography .


Molecular Structure Analysis

The molecular formula of this compound is C11H14ClNO3 . Its molecular weight is 243.69 g/mol .


Chemical Reactions Analysis

This compound is used as a key reagent and a fundamental building block in the synthesis of peptide-based medications . It is also used as a reactant to synthesize methyl or ethyl esters of N-acetyl-L-phenylalanine .


Physical and Chemical Properties Analysis

This compound is a white crystalline powder that is soluble in water and slightly soluble in ethanol . It has a melting point of 205-210°C .

Scientific Research Applications

Pathogenesis of Cognitive Dysfunction in Phenylketonuria

Phenylketonuria (PKU) is a condition where the deficiency of phenylalanine hydroxylase leads to elevated blood phenylalanine levels, causing severe mental retardation if untreated. Although current dietary treatments prevent mental retardation, cognitive outcomes are often suboptimal. Elevated blood phenylalanine concentrations are believed to disturb cerebral metabolism and cognitive function by affecting the transport of large neutral amino acids from blood to brain, which in turn influences cerebral neurotransmitter and protein synthesis (de Groot, Hoeksma, Blau, Reijngoud, & van Spronsen, 2010).

New Strategies for Phenylketonuria Treatment

Treatment for PKU has evolved to include more palatable dietary options based on glycomacropeptide, which contains limited amounts of aromatic amino acids. New treatment strategies also involve the administration of large neutral amino acids to inhibit phenylalanine entry into the brain and the use of tetrahydropterin cofactors to increase residual activity of phenylalanine hydroxylase. These advances offer alternative approaches to managing PKU, highlighting the potential of innovative dietary and pharmacological interventions (Strisciuglio & Concolino, 2014).

Molecular Genetics of PKU

Advancements in molecular genetics have enabled the isolation and synthesis of cDNA for phenylalanine hydroxylase, leading to a deeper understanding of the genetic basis of PKU. This progress has facilitated the expression of human phenylalanine hydroxylase in eukaryotic cells and recombinant bacteria, offering insights into the enzyme's structure and the potential for gene therapy approaches to treat PKU (Güttler & Woo, 1986).

Electrochemical Detection of Amino Acids

Research on sensors and biosensors for amino acids like phenylalanine highlights the interdisciplinary nature of modern scientific investigations. Developments in electrochemical sensors and biosensors using conducting polymers and molecularly imprinted polymers offer promising tools for detecting phenylalanine levels, which could be instrumental in monitoring diseases like PKU and ensuring the quality control of medicines (Dinu & Apetrei, 2022).

Safety and Hazards

4-Acetyl-L-phenylalanine Hydrochloride is classified as having acute toxicity when ingested, and it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Proper handling and storage of the compound is necessary to ensure safety .

Properties

IUPAC Name

(2S)-3-(4-acetylphenyl)-2-aminopropanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3.ClH/c1-7(13)9-4-2-8(3-5-9)6-10(12)11(14)15;/h2-5,10H,6,12H2,1H3,(H,14,15);1H/t10-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZRAOLAVYBTWGD-PPHPATTJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)CC(C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)C1=CC=C(C=C1)C[C@@H](C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20299-31-4
Record name Alanine, 3-(p-acetylphenyl)-, hydrochloride, L-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20299-31-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4-acetylphenyl)-2-aminopropanoic acid hydrochloride
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